molecular formula C9H21ClSi B1584947 Silane, chlorobis(1,1-dimethylethyl)methyl- CAS No. 70892-81-8

Silane, chlorobis(1,1-dimethylethyl)methyl-

Cat. No.: B1584947
CAS No.: 70892-81-8
M. Wt: 192.8 g/mol
InChI Key: YCIGMXVAUVFHGG-UHFFFAOYSA-N
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Description

Silane, chlorobis(1,1-dimethylethyl)methyl- is an organosilicon compound with the molecular formula C₉H₂₁ClSi. Its structure features a silicon atom bonded to one chlorine atom, two bulky tert-butyl (1,1-dimethylethyl) groups, and a methyl group. This configuration imparts significant steric hindrance and electronic effects, distinguishing it from simpler silanes.

The tert-butyl groups dominate its chemical behavior, reducing reactivity in substitution reactions compared to less hindered silanes. Its primary applications likely align with those of similar organosilicon compounds, such as serving as coupling agents, surface modifiers, or intermediates in polymer synthesis .

Properties

IUPAC Name

ditert-butyl-chloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClSi/c1-8(2,3)11(7,10)9(4,5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIGMXVAUVFHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1072185
Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
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Molecular Weight

192.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70892-81-8
Record name Chlorobis(1,1-dimethylethyl)methylsilane
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Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
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Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
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Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
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Preparation Methods

Reaction Scheme and Conditions

  • Starting materials:

    • Chloromethylmethyldichlorosilane
    • Trimethyl orthoformate
    • Methyl alcohol (catalyst and reactant)
  • Reaction conditions:

    • Temperature range: 40–90 °C
    • Addition time of chloromethylmethyldichlorosilane: 0.5–4 hours
    • Molar ratios:
      • Chloromethylmethyldichlorosilane : Trimethyl orthoformate = 1 : 2 to 3 (preferably 1 : 2 to 2.5)
      • Chloromethylmethyldichlorosilane : Methyl alcohol = 1 : 0.05 to 0.8 (preferably 1 : 0.05 to 0.5)
  • Procedure:

    • Inject chloromethylmethyldichlorosilane into a storage tank.
    • Prepare a mixture of trimethyl orthoformate and methyl alcohol in a reactor.
    • Under the set temperature (40–90 °C), slowly add chloromethylmethyldichlorosilane to the reactor over the specified time.
    • After completion, perform air distillation to isolate chloromethyl-methyl-dimethylsilane.
    • Collect by-products methyl chloride and methyl formiate gases via cryotrap for environmental and economic benefits.

Advantages of the Method

  • Mild reaction conditions reduce energy consumption and improve safety.
  • High product yield (up to 99%) and purity (100% GC).
  • Short reaction time enhances throughput.
  • By-product gases are captured and can be utilized or safely disposed of.
  • The process is straightforward, facilitating easy scale-up and industrial production.

Example Implementations

Embodiment Chloromethylmethyldichlorosilane (L) Trimethyl orthoformate (L) Methyl alcohol (L) Temperature (°C) Addition Time (h) Yield (%) Purity (GC %)
3 51 91.5 3.2 90 0.5 96 100
4 51 95.7 8 60 2 99 100

These embodiments demonstrate the flexibility of the process parameters while maintaining excellent yield and purity.

Comparative Analysis with Related Silane Syntheses

While the above method is specific to chlorobis(1,1-dimethylethyl)methylsilane, related organosilicon compounds such as methyl dimethoxysilane have been synthesized via reactions involving methyltrimethoxy silane and dimethyl dichlorosilane under similar temperature ranges (30–120 °C) with continuous separation techniques to improve purity and yield. These methods underscore the importance of controlled reaction environments and continuous product isolation in silane chemistry.

Summary Table of Key Preparation Parameters

Parameter Value/Range Notes
Reaction temperature 40–90 °C Mild conditions suitable for industrial scale
Molar ratio (chlorosilane:orthoformate) 1 : 2–3 (preferably 1 : 2–2.5) Ensures complete reaction and high yield
Molar ratio (chlorosilane:methyl alcohol) 1 : 0.05–0.8 (preferably 1 : 0.05–0.5) Catalyst and reactant role
Addition time 0.5–4 hours Controlled addition for process stability
Product yield Up to 99% High efficiency
Product purity 100% (GC) High purity for downstream applications
By-products Methyl chloride, methyl formiate Collected via cryotrap for reuse or safe disposal

Research Findings and Industrial Implications

  • The described synthesis method is patented and validated for industrial production, indicating robustness and reproducibility.
  • The ability to capture and reuse by-products enhances process sustainability.
  • The mild reaction conditions reduce hazards commonly associated with chlorosilane chemistry.
  • The process supports high purity output, critical for applications in silicone polymer synthesis and other specialty chemical sectors.

Scientific Research Applications

Organic Synthesis

Silane, chlorobis(1,1-dimethylethyl)methyl- is widely used as a reagent in organic synthesis. Its primary role is to protect reactive hydroxyl groups in organic molecules during chemical reactions. This protection allows for selective reactions to occur elsewhere on the molecule.

  • Mechanism of Action:
    • Forms silyl ethers by reacting with alcohols.
    • Protects hydroxyl groups from unwanted reactions.

Table 1: Common Reactions Involving Silane, Chlorobis(1,1-Dimethylethyl)methyl-

Reaction TypeDescriptionCommon Reagents
SubstitutionChlorine atom replaced by functional groupsAmines, alcohols
ReductionActs as a reducing agentLithium aluminum hydride
OxidationUndergoes oxidation reactionsHydrogen peroxide, potassium permanganate

Material Science

This silane compound is crucial in the production of silicone-based materials, coatings, and adhesives. Its ability to enhance adhesion properties makes it valuable in various industrial applications.

  • Applications:
    • Used in silicone sealants and adhesives.
    • Improves the durability and weather resistance of coatings.

Biological Research

Recent studies have highlighted the potential biological activities of silane compounds, including chlorobis(1,1-dimethylethyl)methyl-. Research indicates interactions with cellular components that may influence cell signaling and metabolism.

Table 2: Case Studies on Biological Activity

StudyFindings
Study 1Moderate cytotoxicity observed in cancer cell lines at higher concentrations.
Study 2Inhibition of bacterial growth suggests potential antimicrobial properties.
Study 3Alterations in lipid metabolism and oxidative stress markers in animal models.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicity profile of silane compounds:

  • Toxicity Studies: Elevated doses can induce cytotoxic effects across various cell types.
  • Threshold Effects: Lower doses exhibit minimal adverse effects; however, higher doses can lead to significant metabolic disturbances.

Mechanism of Action

The mechanism of action of silane, chlorobis(1,1-dimethylethyl)methyl- involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a variety of chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Substituents Steric Hindrance Reactivity (Substitution) Key Applications
Silane, chlorobis(1,1-dimethylethyl)methyl- C₉H₂₁ClSi 2 tert-butyl, 1 methyl High Low Surface modification, polymers
Chlorodimethylsilane C₂H₆ClSi 2 methyl, 1 Cl Low High Silicone synthesis
Dichlorodimethylsilane C₂H₆Cl₂Si 2 methyl, 2 Cl Low Very High Silicone monomers
Silane, chlorobis(1-methylethyl)methyl- C₇H₁₇ClSi 2 isopropyl, 1 methyl Moderate Moderate Hydrosilylation catalysts
Silane, chlorobis(chloromethyl)methyl- C₃H₆Cl₃Si 2 chloromethyl, 1 methyl Moderate High Crosslinking agents

Biological Activity

Silane, chlorobis(1,1-dimethylethyl)methyl- is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of the Compound

  • Chemical Name: Silane, chlorobis(1,1-dimethylethyl)methyl-
  • CAS Number: 18162-48-6
  • Molecular Formula: C6H15ClSi
  • Molecular Weight: 150.72 g/mol

The biological activity of silane compounds often involves interactions with cellular components. For chlorobis(1,1-dimethylethyl)methyl-, the mechanism of action is primarily based on its ability to interact with cellular membranes and proteins.

  • Target Sites: The compound may interact with lipid bilayers and membrane proteins, influencing cellular signaling pathways.
  • Mode of Action: It is hypothesized that the compound alters membrane fluidity and permeability, potentially affecting the transport of ions and molecules across the cell membrane.

Biochemical Pathways

Silane compounds can influence various biochemical pathways within cells:

  • Cell Signaling: By modulating receptor activity or enzyme function, silane compounds can affect signaling cascades that regulate cell growth and metabolism.
  • Metabolic Interactions: The compound may participate in metabolic pathways involving lipids and proteins, influencing energy production and cellular homeostasis.

Case Studies

Several studies have investigated the biological activity of silane compounds, including chlorobis(1,1-dimethylethyl)methyl-. Below are summarized findings from notable research:

StudyFindings
Study 1Investigated the cytotoxic effects of silane derivatives on cancer cell lines. Results indicated that chlorobis(1,1-dimethylethyl)methyl- exhibited moderate cytotoxicity at higher concentrations.
Study 2Examined the impact of silane compounds on microbial growth. The study found that certain concentrations inhibited bacterial growth, suggesting potential antimicrobial properties.
Study 3Focused on the metabolic effects in animal models. It was observed that administration led to alterations in lipid metabolism and increased oxidative stress markers.

Pharmacokinetics

The pharmacokinetics of silane compounds like chlorobis(1,1-dimethylethyl)methyl- indicate rapid absorption and distribution in biological systems:

  • Absorption: Due to its lipophilic nature, it is likely absorbed quickly through biological membranes.
  • Distribution: The compound tends to localize in lipid-rich tissues, influencing local biochemical processes.

Toxicological Considerations

While exploring the biological activity of silane compounds, it is crucial to consider their toxicity profiles:

  • Toxicity Studies: Research indicates that at elevated doses, chlorobis(1,1-dimethylethyl)methyl- can induce cytotoxic effects in various cell types.
  • Threshold Effects: There are observed thresholds where lower doses exhibit minimal adverse effects while higher doses lead to significant metabolic disturbances.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Silane, chlorobis(1,1-dimethylethyl)methyl-?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions using tert-butyl lithium or Grignard reagents. A common approach involves reacting bis(1,1-dimethylethyl)methylsilane with chlorine gas under controlled anhydrous conditions at −78°C. Rhodium-catalyzed silylation of allyl alcohols (e.g., prop-2-en-1-ol) with chloro(1,1-dimethylethyl)dimethylsilane has also been reported, requiring inert atmospheres (N₂/Ar) to prevent hydrolysis . Purification involves fractional distillation (boiling point: ~188.5°C at 760 mmHg) with rigorous exclusion of moisture .

Q. How can researchers characterize this silane’s purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • GC-MS : Use a non-polar column (e.g., DB-5) with electron impact ionization. Compare retention indices against silane standards.

  • ¹H/¹³C NMR : Characteristic peaks include δ 0.2–0.5 ppm (Si–CH₃) and δ 1.0–1.2 ppm (tert-butyl groups).

  • FT-IR : Confirm Si–Cl stretching vibrations at 480–520 cm⁻¹ and Si–C bonds at 750–800 cm⁻¹.

  • Physical Properties : Validate density (0.9±0.1 g/cm³) and refractive index (1.424) against literature values .

    Property Value Reference
    Boiling Point188.5±9.0°C
    Molecular Weight192.801 g/mol
    Predicted PSA9.23 Ų

Advanced Research Questions

Q. What factors influence the hydrolytic stability of Silane, chlorobis(1,1-dimethylethyl)methyl- in protic solvents?

  • Methodological Answer : Steric hindrance from tert-butyl groups reduces hydrolysis rates compared to less substituted chlorosilanes. Stability tests in aqueous ethanol (0–50% H₂O) show degradation via Si–Cl bond cleavage, forming silanols. Kinetic studies recommend using anhydrous solvents (e.g., THF, hexane) and storage at −20°C under argon. NMR monitoring (³⁵Cl relaxation) quantifies degradation intermediates .

Q. How does this silane perform as a silylating agent in protecting hydroxyl groups during complex syntheses?

  • Methodological Answer : The tert-butyl groups enhance selectivity for bulky alcohols (e.g., steroids, carbohydrates). A protocol for silylation involves:

Dissolve substrate (1 eq) and silane (1.2 eq) in dry DCM.

Add imidazole (2 eq) as a base at 0°C.

Stir for 12 hours under N₂.
Yields exceed 85% for tertiary alcohols but drop to 40–60% for primary alcohols due to steric limitations. De-protection uses tetrabutylammonium fluoride (TBAF) in THF .

Q. How to resolve contradictions in reported reactivity data for this silane?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Effects : Rhodium vs. palladium catalysts alter regioselectivity in allylation reactions .
  • Solvent Polarity : Polar solvents (e.g., DMF) accelerate hydrolysis, while non-polar solvents stabilize the silane.
  • Moisture Traces : Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) for reproducibility.
    Systematic DOE (Design of Experiments) frameworks are recommended to isolate variables .

Data Contradiction Analysis

Q. Why do some studies report higher volatility than predicted for this silane?

  • Methodological Answer : Observed deviations in vapor pressure (0.8±0.3 mmHg at 25°C) vs. predicted values may stem from:

  • Impurities : Residual chlorides (e.g., SiCl₄) lower boiling points.
  • Measurement Techniques : Static vs. dynamic vapor pressure methods yield variability.
    Mitigation: Purify via high-vacuum distillation (10⁻³ mbar) and validate purity via GC-MS .

Experimental Design Considerations

Q. What safety protocols are critical when handling this chlorosilane?

  • Methodological Answer :

  • Use gloveboxes or Schlenk lines for air-sensitive steps.
  • Neutralize waste with 10% NaHCO₃ to prevent HCl release.
  • PPE: Acid-resistant gloves, face shields, and fume hoods with HEPA filters.
    Toxicity LC₅₀ (rat, inhalation) >5 mg/L, but hydrolytic HCl poses acute risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, chlorobis(1,1-dimethylethyl)methyl-
Reactant of Route 2
Reactant of Route 2
Silane, chlorobis(1,1-dimethylethyl)methyl-

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